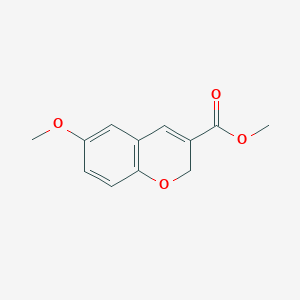

methyl 6-methoxy-2H-chromene-3-carboxylate

Description

Methyl 6-methoxy-2H-chromene-3-carboxylate is a chromene derivative characterized by a benzopyran core substituted with a methoxy group at position 6 and a methyl ester at position 3. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of significant interest due to their structural versatility and applications in pharmaceuticals, materials science, and organic synthesis.

Properties

IUPAC Name |

methyl 6-methoxy-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHDLAUULLXIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363150 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338759-76-5 | |

| Record name | methyl 6-methoxy-2H-chromene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-methoxy-2H-chromene-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of substituted resorcinols with different 2-benzylidene malononitriles or nitrophenylboronic acid as a green catalyst . Another method includes the reaction of salicylaldehyde derivatives with cyanoacetamide in the presence of a phase-transfer catalyst to yield corresponding coumarin-3-carboxamides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of recyclable catalysts, green methodologies, and reactions in aqueous media to reduce reaction time, catalyst utilization, and byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

Major products formed from these reactions include various substituted chromenes, carboxylic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Production

The synthesis of methyl 6-methoxy-2H-chromene-3-carboxylate typically involves the esterification of 6-methoxy-2H-chromene-3-carboxylic acid with methanol. This process can be optimized for yield and purity using various synthetic routes, including:

- Base-Catalyzed Reactions : Utilizing bases such as sodium hydroxide to facilitate esterification.

- Green Chemistry Approaches : Implementing solvent-free conditions and recyclable catalysts to enhance sustainability during production.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds.

- Functionalization : The compound can undergo various chemical reactions, including oxidation and reduction, allowing for the introduction of different functional groups.

Biology

- Biological Activity : Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Effective against various bacterial strains.

- Antioxidant Activity : Capable of scavenging free radicals and enhancing antioxidant enzyme activity.

- Anti-inflammatory Effects : Demonstrated potential in reducing pro-inflammatory cytokines.

Medicine

- Therapeutic Applications : Investigated for potential use in treating conditions such as inflammation, cancer, and infections.

- Drug Development : Derivatives of this compound are being explored for their efficacy against specific disease targets.

Case Study 1: Anticancer Activity

A study assessed the anticancer properties of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 8.01 µM, indicating significant cytotoxicity. Structural modifications were suggested to enhance its therapeutic efficacy further.

Case Study 2: Anti-inflammatory Mechanism

In a mouse model of acute lung injury, this compound significantly reduced inflammation markers. The mechanism involved inhibition of the P2Y6 receptor, which plays a crucial role in inflammatory signaling pathways.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chromene Derivatives

The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of methyl 6-methoxy-2H-chromene-3-carboxylate with key analogs:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Impact of Functional Groups

- This group is associated with improved bioavailability in coumarin derivatives .

- Ester vs. Carboxylic Acid: The methyl ester in the target compound improves lipophilicity compared to the free acid (e.g., 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid), which may enhance cellular uptake .

- Oxo Group (2-Oxo): Present in analogs like ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, this group facilitates hydrogen bonding, influencing crystal packing and biological interactions. Its absence in the target compound may reduce binding affinity to certain enzymes .

Crystallographic and Supramolecular Features

Crystal structures of related compounds reveal substituent-dependent packing patterns:

- In 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate , the dihedral angle between the coumarin and phenyl rings is 48.04° , with intermolecular C–H⋯O interactions stabilizing the lattice .

- The absence of the oxo group in the target compound likely reduces directional hydrogen bonding, leading to less predictable crystallization behavior compared to oxo-containing analogs .

Biological Activity

Methyl 6-methoxy-2H-chromene-3-carboxylate is a compound belonging to the chromene family, which has gained attention due to its diverse biological activities. With a molecular formula of CHO and a molecular weight of 220.22 g/mol, this compound is being investigated for its potential therapeutic applications, particularly in antimicrobial, anticancer, and antioxidant domains.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

In one study, the compound showed notable inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance antimicrobial potency .

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HCT-116 (colon carcinoma)

- HepG-2 (hepatocellular carcinoma)

In these studies, the compound exhibited cytotoxic effects with IC values indicating effective growth inhibition of cancer cells. For instance, derivatives of chromene compounds have shown promising results in selectively targeting multidrug-resistant cancer cells .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases. Various assays have confirmed the compound's efficacy in reducing oxidative damage in cellular models .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and apoptosis.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a zone of inhibition ranging from 15 mm to 20 mm at varying concentrations, indicating its potential as an antibacterial agent .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Klebsiella pneumoniae | 17 | 32 |

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 and HCT-116 cell lines revealed that this compound reduced cell viability significantly at concentrations as low as 10 µM, with IC values determined to be approximately 12 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HCT-116 | 15 |

| HepG-2 | 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.